5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that features a unique biquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with AMPA receptors, prolonging the decay time of the evoked excitatory post-synaptic current .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Another heterocyclic compound with similar structural features.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Shares some structural similarities and is used as a fungicide.
Uniqueness
5-Chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific biquinoline structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
918646-16-9 |
---|---|
Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15ClN2O/c1-12-9-15-16(20)6-4-8-18(15)22(19(12)23)14-10-13-5-2-3-7-17(13)21-11-14/h2-8,10-12H,9H2,1H3 |
InChI Key |
BERYAYYBKAVLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.